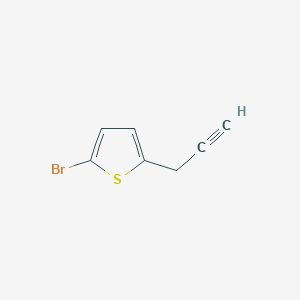
2-Bromo-5-(prop-2-yn-1-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(prop-2-yn-1-yl)thiophene is a chemical compound with the molecular formula C7H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(prop-2-yn-1-yl)thiophene typically involves the bromination of 5-(prop-2-yn-1-yl)thiophene. One common method is the bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, industrial processes may involve more efficient purification techniques, such as distillation or recrystallization, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(prop-2-yn-1-yl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Substitution Reactions: Substituted thiophenes with various functional groups.
Coupling Reactions: Biaryl compounds or extended conjugated systems.
Oxidation and Reduction Reactions: Sulfoxides, sulfones, or dihydrothiophenes.
Scientific Research Applications
2-Bromo-5-(prop-2-yn-1-yl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(prop-2-yn-1-yl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In pharmaceuticals, the thiophene ring can interact with biological targets, such as enzymes or receptors, through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Lacks the prop-2-yn-1-yl group, making it less versatile for certain coupling reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group, which provides different reactivity and applications.
2-Bromo-3-methylthiophene: The presence of a methyl group instead of a prop-2-yn-1-yl group alters its electronic properties and reactivity.
Uniqueness
2-Bromo-5-(prop-2-yn-1-yl)thiophene is unique due to the presence of both a bromine atom and a prop-2-yn-1-yl group. This combination allows for diverse chemical modifications and applications, particularly in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C7H5BrS |
|---|---|
Molecular Weight |
201.09 g/mol |
IUPAC Name |
2-bromo-5-prop-2-ynylthiophene |
InChI |
InChI=1S/C7H5BrS/c1-2-3-6-4-5-7(8)9-6/h1,4-5H,3H2 |
InChI Key |
HWSPRVAWSPSINR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



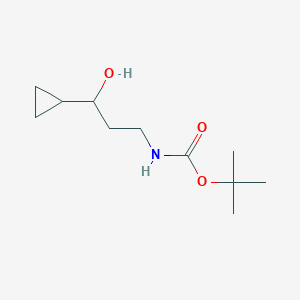
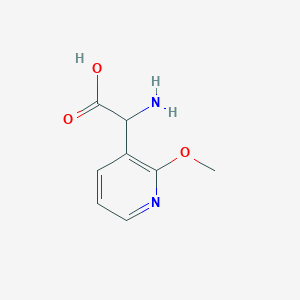
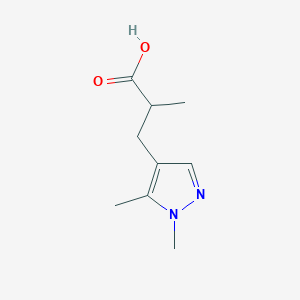

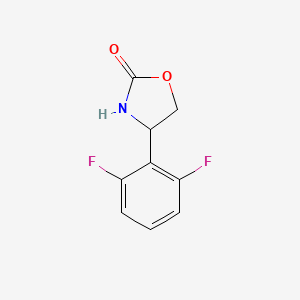

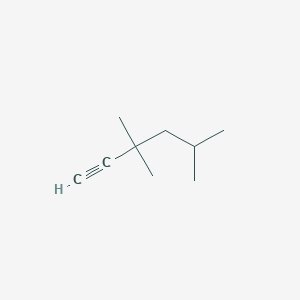
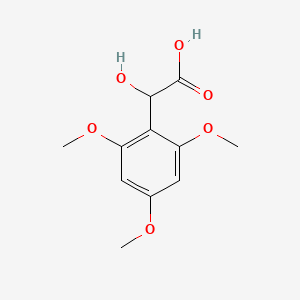
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
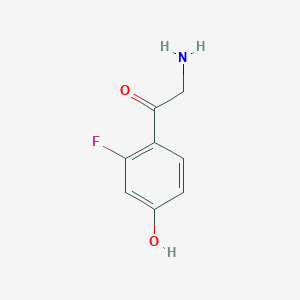
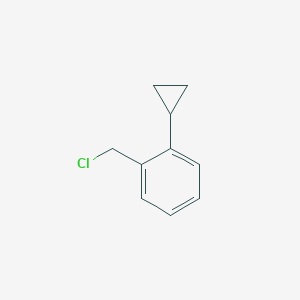
![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)
